molecular formula C19H21FN4O2 B2371997 2-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-fluorobenzo[d]oxazole CAS No. 2309309-09-7

2-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-fluorobenzo[d]oxazole

Cat. No. B2371997
CAS RN: 2309309-09-7
M. Wt: 356.401
InChI Key: AOYOUKHVBWJZRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-fluorobenzo[d]oxazole is a useful research compound. Its molecular formula is C19H21FN4O2 and its molecular weight is 356.401. The purity is usually 95%.
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Scientific Research Applications

Conformationally Constrained Butyrophenones

A study by Raviña et al. (2000) discussed the synthesis and evaluation of novel conformationally restricted butyrophenones as potential antipsychotic agents. These compounds, including variants with benzoylpiperidine and benzisoxazolyl fragments, were tested for their affinity towards dopamine (D1, D2, D4) and serotonin (5-HT2A, 5-HT2B, 5-HT2C) receptors. Some compounds showed selectivity for 5-HT2A receptors, suggesting their potential effectiveness as neuroleptic drugs [Raviña et al., 2000].

Bisthiourea Derivatives

Research by Kumara et al. (2017) on bisthiourea derivatives of dipeptide conjugated to 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole revealed their novel anti-inflammatory and antimicrobial properties. These compounds demonstrated lower IC50 values compared to standard references like indomethacin and ibuprofen in in vitro anti-inflammatory activity tests. They also showed promising antibacterial and antifungal activities against various pathogens, highlighting their potential as anti-inflammatory and antimicrobial agents [Kumara et al., 2017].

Piperazinyl Oxazolidinone Antibacterial Agents

Tucker et al. (1998) explored piperazinyl oxazolidinones with heteroaromatic rings, including pyridine, diazene, or triazene, as novel antibacterial agents. These compounds showed potent activity against gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), suggesting their potential as new antibacterial treatments [Tucker et al., 1998].

Role of Orexin-1 Receptor Mechanisms

A study by Piccoli et al. (2012) on the role of orexin-1 receptor mechanisms in compulsive food consumption indicated that selective antagonism at OX1R could represent a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component [Piccoli et al., 2012].

properties

IUPAC Name

2-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-6-fluoro-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O2/c1-12-13(2)21-11-22-18(12)25-10-14-5-7-24(8-6-14)19-23-16-4-3-15(20)9-17(16)26-19/h3-4,9,11,14H,5-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYOUKHVBWJZRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OCC2CCN(CC2)C3=NC4=C(O3)C=C(C=C4)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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